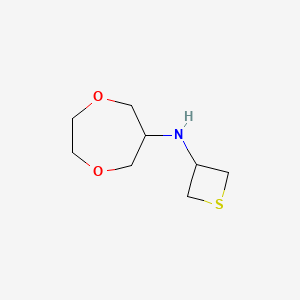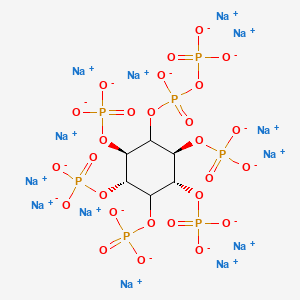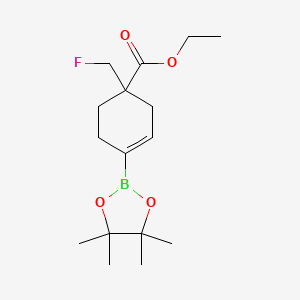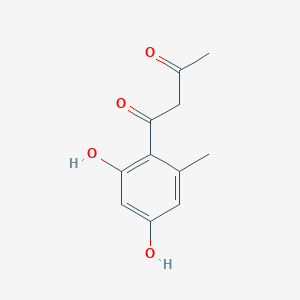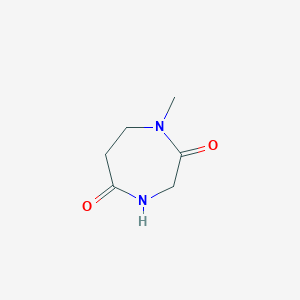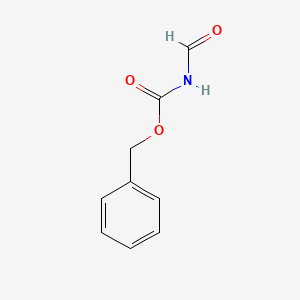
Benzyl formylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl formylcarbamate is an organic compound with the molecular formula C9H9NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl formylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with formamide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HCONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO-NHCHO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction is carried out in a reactor where benzyl chloroformate and formamide are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl formylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl carbamate and formic acid.
Reduction: It can be reduced to benzylamine and formic acid.
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl carbamate and formic acid.
Reduction: Benzylamine and formic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl formylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The benzyl group can be easily removed under mild conditions, making it a valuable tool in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs that target the central nervous system.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to form stable carbamate esters.
Mécanisme D'action
The mechanism of action of benzyl formylcarbamate involves its ability to act as a carbamoylating agent. It can transfer its carbamate group to nucleophilic sites on target molecules, leading to the formation of stable carbamate esters. This property is particularly useful in the synthesis of enzyme inhibitors, where the carbamate group can irreversibly inhibit enzyme activity by modifying the active site.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the formyl group. It is used as a protecting group for amines and in the synthesis of pharmaceuticals.
Ethyl carbamate: Another carbamate derivative used in organic synthesis and as an intermediate in the production of various chemicals.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis.
Uniqueness: Benzyl formylcarbamate is unique due to its dual functionality, combining the properties of both benzyl carbamate and formyl carbamate
Propriétés
IUPAC Name |
benzyl N-formylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPYKFLBCIJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
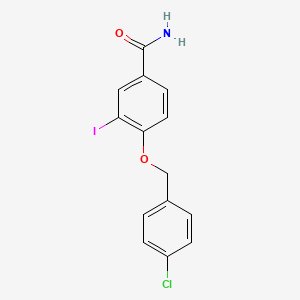
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
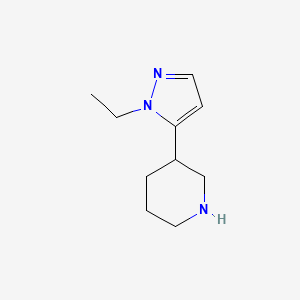
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)
